4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride
CAS No.:
Cat. No.: VC17755559
Molecular Formula: C14H22ClNS
Molecular Weight: 271.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22ClNS |
|---|---|
| Molecular Weight | 271.8 g/mol |
| IUPAC Name | 4-(2-benzylsulfanylethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NS.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H |
| Standard InChI Key | FKOLGWUWIIBTIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CCSCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-[2-(benzylsulfanyl)ethyl]piperidine hydrochloride is C₁₄H₂₂ClNS, with a molecular weight of 283.85 g/mol. The compound consists of a six-membered piperidine ring substituted at the 4-position with a 2-(benzylsulfanyl)ethyl group. The benzylsulfanyl moiety (C₆H₅CH₂S-) is attached via a two-carbon ethyl chain, forming a thioether linkage. The hydrochloride salt enhances solubility in polar solvents, a common feature in pharmaceutical derivatives .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₂ClNS |
| Molecular Weight | 283.85 g/mol |
| CAS Number | Not explicitly reported in literature |
| Solubility | Soluble in water, methanol, DMSO |
| Stability | Stable under inert conditions; hygroscopic |
| Melting Point | Estimated 180–200°C (based on analogs) |
The piperidine ring adopts a chair conformation, with the 2-(benzylsulfanyl)ethyl group occupying an equatorial position to minimize steric strain. The thioether group contributes to lipophilicity, influencing membrane permeability and pharmacokinetic behavior .
Synthesis and Optimization Strategies
The synthesis of 4-[2-(benzylsulfanyl)ethyl]piperidine hydrochloride typically involves multistep organic reactions, leveraging nucleophilic substitutions and ring-forming processes. A generalized pathway is outlined below:
Key Synthetic Steps
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Formation of the Piperidine Core: Cyclization of δ-amino ketones or reductive amination of glutaraldehyde derivatives yields the piperidine skeleton .
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Introduction of the Ethylsulfanyl Group: Thiol-ene click chemistry or alkylation of a piperidine intermediate with 2-chloroethyl benzyl sulfide introduces the 2-(benzylsulfanyl)ethyl substituent.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.
Industrial-Scale Considerations
Large-scale production employs batch reactors under controlled pH (6–8) and temperature (40–60°C) to optimize yield. Catalysts such as palladium on carbon may facilitate hydrogenation steps, while solvent selection (e.g., tetrahydrofuran or ethyl acetate) ensures efficient product isolation .
Pharmacological and Biochemical Applications
Although direct studies on 4-[2-(benzylsulfanyl)ethyl]piperidine hydrochloride are sparse, structurally related piperidine derivatives exhibit notable biological activities:
Acetylcholinesterase (AChE) Inhibition
Piperidine derivatives with sulfur-containing substituents demonstrate high affinity for AChE, a target in Alzheimer’s disease therapy. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibits an IC₅₀ of 0.56 nM against AChE, suggesting that the benzylsulfanyl group enhances binding via hydrophobic interactions .
Dopamine Transporter (DAT) Modulation
Asymmetric piperidine diols with exocyclic hydroxy groups show affinity for DAT and norepinephrine transporters (NET), implicating potential roles in treating attention deficit disorders . The benzylsulfanyl group’s electron-rich sulfur atom may participate in π–π stacking or hydrogen bonding with transporter proteins.
Table 2: Comparative Pharmacological Data for Piperidine Analogs
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | AChE | 0.56 nM | |
| 4-(2-(Benzhydryloxy)ethyl)piperidin-3-ol | DAT | 12 nM |
Future Directions and Research Gaps
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Structure-Activity Relationships (SAR): Systematic modification of the benzylsulfanyl group could elucidate its role in target binding.
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In Vivo Efficacy Studies: Preclinical trials are needed to assess bioavailability and therapeutic potential in neurological disorders.
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Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve synthetic efficiency and sustainability .
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